molecular formula C19H16N6O2 B2733130 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide CAS No. 2034462-03-6

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Cat. No.: B2733130
CAS No.: 2034462-03-6
M. Wt: 360.377
InChI Key: SZSIVXSNIFJZMS-UHFFFAOYSA-N
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Description

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a complex organic compound featuring multiple heterocyclic structures, including pyrazole, pyridine, and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and pyridine derivatives. One common approach is the Buchwald-Hartwig amination . The reaction conditions often require the use of palladium catalysts, amines, and strong bases to facilitate the coupling reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing the reaction conditions to achieve high yields and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and cyclization reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

  • Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific reaction mechanism.

Major Products Formed: The major products formed from these reactions include various derivatives of pyrazole, pyridine, and isoxazole, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.

Biology: In biological research, this compound has shown potential as a biological probe or pharmacophore for studying enzyme activities and receptor interactions.

Medicine: The compound has been investigated for its antileishmanial and antimalarial activities, showing promising results in inhibiting the growth of parasites responsible for these diseases.

Industry: In the materials industry, this compound can be used in the development of advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interacting with molecular targets such as enzymes or receptors. The pyrazole and pyridine rings can form hydrogen bonds or coordinate with metal ions, while the isoxazole ring can participate in electrophilic substitution reactions. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares structural similarities with the target compound but has different substituents on the pyridine ring.

  • 1-(1-Methylpyrazol-4-yl)ethanone: A simpler pyrazole derivative that lacks the pyridine and isoxazole rings.

Uniqueness: The uniqueness of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide lies in its combination of multiple heterocyclic structures, which allows for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2/c1-25-12-15(11-23-25)16-5-4-13(8-21-16)9-22-19(26)17-7-18(27-24-17)14-3-2-6-20-10-14/h2-8,10-12H,9H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSIVXSNIFJZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=NOC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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